molecular formula C24H32O10 B600780 Zearalenone 4-beta-D-glucopyranoside CAS No. 105088-14-0

Zearalenone 4-beta-D-glucopyranoside

Cat. No. B600780
M. Wt: 480.50
InChI Key:
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Description

Zearalenone 4-beta-D-glucopyranoside is a compound with the molecular formula C24H32O10 . It is an impurity of Zearalenol, a resorcylic acid lactones derivative, which could be produced by Fusarium fungi in grains and has been found to be an environmental contaminant . The amounts of zearalenone-4-β- d -glucopyranoside were correlated to those of zearalenone .


Synthesis Analysis

Zearalenone-4-β- d -glucopyranoside was synthesized via a chemical reaction between zearalenone and 2,3,4,6-tetra-O-acetyl-α- d -glucopyranosylbromide, followed by deacetylation . About 24 mg of zearalenone-4O-beta-D-glucopyranoside was obtained from 50 mg of zearalenone and further purified .


Molecular Structure Analysis

The molecular structure of Zearalenone 4-beta-D-glucopyranoside can be found in the PubChem database .


Chemical Reactions Analysis

Zearalenone-4-β- d -glucopyranoside was synthesized via a chemical reaction between zearalenone and 2,3,4,6-tetra-O-acetyl-α- d -glucopyranosylbromide, followed by deacetylation . The chemical structures of ZEN-14G metabolites observed in plasma, and their proposed metabolic pathways after oral and intravenous injection (i.v.) administration, including (a) hydrogenation, (b) dehydrogenation, © deglycosylation, and (d) glucuronidation .


Physical And Chemical Properties Analysis

Zearalenone 4-beta-D-glucopyranoside is a compound with the molecular formula C24H32O10 . It is insoluble in water, but soluble in alkaline solutions, ether, benzene, acetonitrile, methyl chloride, methanol, chloroform, acetone and alcohols .

Scientific Research Applications

  • Chemical Synthesis and HPLC Method Development : Zearalenone-4-β-D-glucopyranoside was synthesized chemically and compared with its biologically synthesized counterpart. This research confirmed its molecular structure and developed a High-Performance Liquid Chromatography (HPLC) method for simultaneous estimation of zearalenone and its derivatives, including zearalenone-4-β-D-glucopyranoside (Zill, Ziegler, Engelhardt, & Wallnöfer, 1990).

  • Occurrence in Agricultural Products : The occurrence of zearalenone-4-beta-D-glucopyranoside in wheat was studied, revealing its presence in a significant proportion of zearalenone positive samples. This study emphasizes the importance of monitoring conjugated mycotoxins in food and feed (Schneweis, Meyer, Engelhardt, & Bauer, 2002).

  • Cleavage during Digestion : Research on the stability of zearalenone-glycoside during digestion in swine showed that zearalenone-4-beta-D-glucopyranoside is decomposed during digestion, releasing zearalenone. This finding is significant for understanding the impact of “masked mycotoxins” in cases of mycotoxicoses (Gareis, Bauer, Thiem, Plank, Grabley, & Gedek, 1990).

  • Immunochemical Determination : An immunochemical approach for determining zearalenone-4-glucoside involved techniques like acidic or enzymatic hydrolysis of the masked mycotoxin to its parent form and immunochemical determination. This method was applied for the determination of zearalenone-4-glucoside in cereal samples (Beloglazova, de Boevre, Goryacheva, Werbrouck, Guo, & de Saeger, 2013).

  • Microbial Conversion by Fungi : The microbial conversion of zearalenone to zearalenone 4-beta-D-glucopyranoside by Rhizopus sp. was studied, highlighting the fungus's ability to produce this metabolite, suggesting a potential for biotechnological applications (Kamimura, 1986).

Safety And Hazards

Zearalenone 4-beta-D-glucopyranoside is a compound that should be handled with care. It is recommended to ensure adequate ventilation, wear personal protective equipment/face protection, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, avoid dust formation, and wash hands before breaks and immediately after handling the product .

Future Directions

There is ongoing research into the production of zearalenone glycosides reference standards using Cunninghamella elegans and Cunninghamella echinulata fungal strains. A sulphate-depleted medium was designed for the preferred production of ZEN glycosides . Despite the increasing number of studies analyzing the mechanisms used by ZEN to modulate the immune response, the available data are unsubstantial and need further works .

properties

IUPAC Name

(4S,12E)-18-hydroxy-4-methyl-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O10/c1-13-6-5-9-15(26)8-4-2-3-7-14-10-16(11-17(27)19(14)23(31)32-13)33-24-22(30)21(29)20(28)18(12-25)34-24/h3,7,10-11,13,18,20-22,24-25,27-30H,2,4-6,8-9,12H2,1H3/b7-3+/t13-,18+,20+,21-,22+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIQFPVDPPLAOJ-OXSMSNKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016950
Record name Zearalenone-4-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zearalenone 4-beta-D-glucopyranoside

CAS RN

105088-14-0
Record name Zearalenone-4-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105088-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zearalenone-4-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105088140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zearalenone-4-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZEARALENONE 4-BETA-D-GLUCOPYRANOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MEN7L714V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
51
Citations
F Berthiller, C Hametner, P Krenn… - Food Additives and …, 2009 - Taylor & Francis
Glucosides of several Fusarium mycotoxins occur in naturally infected cereals and may contribute to an increased content to the total mycotoxin load of food and feed. The paper …
Number of citations: 36 www.tandfonline.com
H Kamimura - Applied and Environmental Microbiology, 1986 - Am Soc Microbiol
… The structure of the new metabolite was determined to be zearalenone 4-beta-D-glucopyranoside on the basis of mass, infrared, and nuclear magnetic resonance spectroscopies. The …
Number of citations: 117 journals.asm.org
K Matthäus, S Dänicke, W Vahjen… - Archives of Animal …, 2004 - Taylor & Francis
… also for the presence of zearalenone-4-beta-D-glucopyranoside and several trichothecenes at … glucose conjugates of ZON (Zearalenone-4-beta-D-glucopyranoside) were detected. …
Number of citations: 120 www.tandfonline.com
N Wang, W Wu, J Pan, M Long - Microorganisms, 2019 - mdpi.com
… catalyzed the glycosylation of ZEA at the C 4 -OH group to form a new metabolic structure called zearalenone-4-beta-D-glucopyranoside [66]. Fusarium spp. (F. …
Number of citations: 77 www.mdpi.com
N Wu, H Gao, Q Xu, Z Zhang - Current Microbiology, 2022 - Springer
… can catalyze the glycosylation of ZEN at the phenolic hydroxyl groups to produce a new metabolite called zearalenone-4-beta-d-glucopyranoside [8]. Sun et al. reported that Aspergillus …
Number of citations: 2 link.springer.com
N Wu, W Ou, Z Zhang, Y Wang, Q Xu… - Chinese Journal of …, 2021 - Elsevier
… could catalyze the glycosylation of ZEN at the phenolic hydroxyl groups to produce a new metabolite called zearalenone-4-beta-D-glucopyranoside [83]. Fusarium spp. combined with …
Number of citations: 28 www.sciencedirect.com
M De Boevre, JD Di Mavungu, P Maene… - Food Additives & …, 2012 - Taylor & Francis
An LC-MS/MS method was developed and validated for the simultaneous determination of deoxynivalenol, zearalenone, T-2-toxin, HT-2-toxin and metabolites, including 3-…
Number of citations: 172 www.tandfonline.com
L Dellafiora, R Ruotolo, A Perotti, M Cirlini… - Food and chemical …, 2017 - Elsevier
The mycotoxin zearalenone may contaminate food and feed worldwide upon infections by Fusarium spp. of plants and raw materials intended for human and animal consumption. …
Number of citations: 33 www.sciencedirect.com
M De Boevre, JD Di Mavungu… - World Mycotoxin …, 2012 - wageningenacademic.com
… Occurrence of zearalenone-4-beta-D-glucopyranoside in wheat. Journal of Agricultural and Food Chemistry 50: 1736-1738. Skrbic, B., Malachova, A., Zivancev, J., Veprikova, Z. …
Number of citations: 191 www.wageningenacademic.com
I Shikhaliyeva, T Teker, G Albayrak - Biomed. J. Sci. Tech. Res, 2020 - academia.edu
Mycotoxins are secondary metabolites produced by fungal species. Detoxification processes of plants which are infected with the toxigenic fungi are responsible for the conversion of …
Number of citations: 6 www.academia.edu

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